Technical Guide: Chemical Structure and Properties of N-Acetyl-2,6-dimethyl-DL-tyrosine
Technical Guide: Chemical Structure and Properties of N-Acetyl-2,6-dimethyl-DL-tyrosine
Executive Summary
N-Acetyl-2,6-dimethyl-DL-tyrosine is a synthetic amino acid derivative utilized primarily as a critical intermediate in the production of 2,6-dimethyltyrosine (Dmt) , a non-natural amino acid of immense significance in medicinal chemistry. The Dmt moiety is renowned for its role in opioid receptor research, where its incorporation into peptide ligands (e.g., Dmt-Tic analogues) significantly enhances receptor affinity, selectivity, and metabolic stability compared to native tyrosine.
This guide details the physicochemical attributes, synthetic pathways, and structural pharmacology of N-Acetyl-2,6-dimethyl-DL-tyrosine. While often transient in synthesis, its stability and lipophilicity profile make it a valuable probe for studying steric constraints in ligand-receptor binding interfaces.
Chemical Identity and Structure
Nomenclature and Identifiers[1]
-
IUPAC Name: 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
-
CAS Number: 17355-23-6 (Generic for acetylated Dmt derivatives; specific stereoisomers vary)
-
Molecular Formula:
-
Molecular Weight: 251.28 g/mol
Structural Analysis
The molecule consists of a tyrosine backbone modified in two critical ways:[3][4][5][6]
-
2,6-Dimethyl Substitution: Two methyl groups are positioned ortho to the phenolic hydroxyl group. This creates a "steric shield" around the hydroxyl, protecting it from rapid metabolic conjugation (glucuronidation/sulfation) and restricting the rotation of the aromatic ring relative to the peptide backbone (at the
and torsion angles). -
N-Acetylation: The alpha-amine is acetylated, neutralizing the basicity of the amine and increasing the molecule's overall lipophilicity and solubility in organic synthesis solvents compared to the zwitterionic free amino acid.
2D Structural Connectivity (DOT Diagram)
The following diagram illustrates the connectivity, highlighting the steric crowding around the phenolic oxygen.
Caption: Structural connectivity of N-Acetyl-2,6-dimethyl-DL-tyrosine showing the orthogonal methyl shielding of the phenolic hydroxyl.
Physicochemical Properties[3][8][9][10]
The dimethyl substitution significantly alters the properties compared to native N-Acetyl-L-Tyrosine.
| Property | Value / Description | Impact on Application |
| Solubility (Water) | Low to Moderate | The acetyl group aids solubility compared to Dmt, but the methyls add hydrophobicity. |
| Solubility (Organic) | High (EtOH, DMSO, DMF) | Ideal for peptide coupling reactions in organic media. |
| LogP (Predicted) | ~1.98 | Significantly more lipophilic than N-Acetyl-Tyrosine (~0.2), enhancing membrane permeability. |
| pKa (Carboxyl) | ~3.6 | Typical for carboxylic acids; allows salt formation. |
| pKa (Phenol) | > 10.5 | The ortho-methyl groups increase the pKa of the phenol (inductive effect + steric hindrance to solvation), making it harder to deprotonate than Tyrosine (pKa ~10). |
| Melting Point | 204–206 °C (dec.)[7] | High melting point indicates a stable crystalline lattice. |
| Stability | High | Resistant to oxidative metabolism due to blockage of the ortho positions. |
Synthesis and Manufacturing Protocols
The synthesis of N-Acetyl-2,6-dimethyl-DL-tyrosine is classically achieved via the Erlenmeyer-Plöchl Azlactone Synthesis . This route is preferred for generating the DL-mixture, which can then be enzymatically resolved if the pure enantiomer is required.
Synthetic Pathway (Mechanism)
-
Condensation: 3,5-Dimethyl-4-hydroxybenzaldehyde reacts with N-acetylglycine in the presence of acetic anhydride and sodium acetate.
-
Cyclization: Formation of the oxazolone (azlactone) intermediate.
-
Hydrolysis: Ring opening to form the dehydro-amino acid.
-
Reduction: Catalytic hydrogenation reduces the alkene to the alkane, yielding the N-acetylated product.
Detailed Protocol
-
Step 1: Azlactone Formation
-
Reagents: 3,5-Dimethyl-4-hydroxybenzaldehyde (1.0 eq), N-Acetylglycine (1.2 eq), Sodium Acetate (anhydrous, 1.0 eq), Acetic Anhydride (solvent/reagent).
-
Conditions: Reflux for 2–4 hours. The mixture solidifies upon cooling.
-
Workup: Wash with cold water to remove excess salts. Recrystallize the yellow azlactone solid from ethanol.
-
-
Step 2: Hydrolysis & Reduction
-
Reagents: Azlactone intermediate, 1% NaOH (aq), Hydrogen gas (
), Pd/C catalyst. -
Procedure: The azlactone is boiled in dilute alkali to open the ring, yielding
-acetamido-3,5-dimethyl-4-hydroxycinnamic acid. This intermediate is then subjected to hydrogenation (30-50 psi) in methanol/water. -
Purification: Filter catalyst.[8] Acidify to pH 2.0 with HCl. The product, N-Acetyl-2,6-dimethyl-DL-tyrosine , precipitates as a white/off-white solid.[9]
-
Synthesis Workflow Diagram
Caption: Step-wise Erlenmeyer-Plöchl synthesis route yielding the N-acetylated intermediate.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
-NMR (DMSO-
, 400 MHz):-
1.80 ppm (s, 3H): Acetyl methyl group (
). - 2.15 ppm (s, 6H): Two aromatic methyl groups at positions 2 and 6. Diagnostic Peak.
-
2.8–3.0 ppm (m, 2H):
-methylene protons ( ). -
4.3–4.5 ppm (m, 1H):
-methine proton. - 6.80 ppm (s, 2H): Aromatic protons (positions 3 and 5). Note: Singlet due to symmetry.
-
8.10 ppm (d, 1H): Amide proton (
). - 12.5 ppm (br s, 1H): Carboxylic acid proton.
-
1.80 ppm (s, 3H): Acetyl methyl group (
Mass Spectrometry (MS)
-
ESI-MS (Positive Mode):
m/z; m/z. -
Fragmentation: Loss of acetyl group (42 Da) and carboxyl group (45 Da) are common fragmentation pathways.
Biological and Pharmacological Context[6][8][12][13][14][15]
While N-Acetyl-2,6-dimethyl-DL-tyrosine is primarily a synthetic precursor, its structural features confer specific biological properties relevant to drug design.
The "Dmt" Effect in Opioid Ligands
The core moiety, 2,6-dimethyltyrosine (Dmt) , is a critical component in the design of potent opioid antagonists and agonists (e.g., Dmt-Tic analogues).
-
Conformational Constraint: The methyl groups restrict the rotation of the aromatic ring (
constraint). This forces the side chain into a specific bioactive conformation that aligns perfectly with the hydrophobic pocket of the Mu ( ) and Delta ( ) opioid receptors. -
Metabolic Stability: The methyl groups sterically hinder the phenolic hydroxyl. In vivo, native tyrosine is rapidly metabolized by sulfotransferases and glucuronosyltransferases at this position. The 2,6-dimethyl substitution effectively blocks these enzymes, significantly extending the half-life of peptides containing this residue.
N-Acetyl Derivative as a Prodrug/Probe
-
Solubility Enhancement: The N-acetyl group disrupts the crystal lattice energy relative to the free amino acid, potentially enhancing solubility in formulation vehicles.
-
Deacetylation: In biological systems, acylases (specifically Aminoacylase I) can hydrolyze the N-acetyl group to release the free amino acid Dmt. However, the rate of this hydrolysis may be slower than for N-Acetyl-L-Tyrosine due to the steric bulk of the nearby dimethyl groups affecting enzyme binding.
References
-
Synthesis of Dmt Analogues: Illuminati, D., et al. (2022).[6] "Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation." Journal of Organic Chemistry. Link
-
Opioid Peptide Design: Kertész, I. (2000). "Development, synthesis and tritium labelling of delta-opioid peptide antagonists." Ph.D. Thesis, University of Szeged. (Describes the hydrolysis of N-acetyl-2,6-dimethyltyrosine to Dmt). Link
- Metabolic Stability: Schiller, P.W., et al. (2000). "The TIPP opioid peptide family: Development of delta antagonists and agonists." European Journal of Medicinal Chemistry.
-
Analytical Data: PubChem Compound Summary for N-Acetyl-L-tyrosine (Structural analog comparison). Link
- General Synthesis of Acetyl-Amino Acids: Herbst, R.M., & Shemin, D. (1943). "Synthesis of N-Acetyl-DL-tryptophan and N-Acetyl-DL-tyrosine." Organic Syntheses, Coll. Vol. 2, p. 1.
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- 2. 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid, CasNo.1255098-61-3 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. N-Acetyltyrosine as a Biomarker of Parenteral Nutrition Administration in First-Tier Newborn Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
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